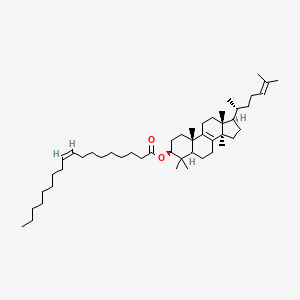

Lanosteryl oleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanosteryl oleate is a lanosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Cardiovascular Benefits

Lanosteryl oleate, a compound derived from lanosterol, exhibits significant cardiovascular benefits. In a study by Moghadasian et al. (2016), it was found that phytosteryl oleates, which include compounds like lanosteryl oleate, can lower very-low-density lipoprotein cholesterol (VLDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in apolipoprotein E knockout mice. This result suggests a strong anti-atherogenic activity and potential cardiovascular benefits.

Drug Metabolism and Pharmacokinetics

Research on lanosteryl oleate also extends to its potential in drug development. Aggarwal et al. (2015) Aggarwal et al. (2015) investigated the drug metabolism and pharmacokinetic parameters of lanosteryl oleate, among other compounds. They found that these compounds are metabolically stable, lipophilic, and have potential as drug candidates, though developmental toxicity is a concern.

Antihyperglycemic Activity

In the context of diabetes management, lanosteryl oleate has shown promise. Mosa et al. (2015) Mosa et al. (2015) demonstrated that a lanosteryl triterpene, a category that includes lanosteryl oleate, can significantly reduce blood glucose levels and improve glucose tolerance in diabetic rats. This indicates potential pharmaceutical effects in the management of diabetes mellitus.

Membrane Properties and Sterols

The impact of lanosterol derivatives like lanosteryl oleate on membrane properties has also been studied. Henriksen et al. (2006) Henriksen et al. (2006) explored the effects of different sterols, including lanosterol, on lipid bilayers. Their findings provide insights into the universal behavior of membranes when influenced by sterols, which could be relevant to understanding the role of lanosteryl oleate in biological systems.

Cardioprotective Potential

Additionally, the cardioprotective potential of lanosteryl oleate has been a topic of investigation. Mosa et al. (2016) Mosa et al. (2016) studied a lanosteryl triterpene from Protorhus longifolia and found that it can minimize myocardial injury in hyperlipidemic rats. This suggests its potential use in managing cardiovascular diseases.

Antidiabetic Activity of Lanostene-Type Triterpenoids

Exploring the antidiabetic properties of lanosteryl oleate and related compounds, Bagri et al. (2016) Bagri et al. (2016) isolated lanosteryl triterpenes from Psidium guajava leaves and demonstrated their significant antidiabetic activity. This further reinforces the potential of lanosteryl oleate in diabetes treatment.

Improvement of Glucose Tolerance and Pancreatic Beta Cell Structure

Mabhida et al. (2017) Mabhida et al. (2017) showed that a lanosteryl triterpene can improve glucose tolerance and pancreatic beta cell structure in diabetic rats. This finding is crucial for understanding the therapeutic potential of lanosteryl oleate in type 2 diabetes.

Propiedades

Nombre del producto |

Lanosteryl oleate |

|---|---|

Fórmula molecular |

C48H82O2 |

Peso molecular |

691.2 g/mol |

Nombre IUPAC |

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C48H82O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h17-18,26,38-39,42-43H,10-16,19-25,27-36H2,1-9H3/b18-17-/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |

Clave InChI |

DKYFEOWQCCNWLB-GYZZQDEESA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)

![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)

![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)

![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)